molecular formula C7H8BrNO2S B1381891 2-Bromo-6-methylbenzenesulfonamide CAS No. 1261758-21-7

2-Bromo-6-methylbenzenesulfonamide

Cat. No.: B1381891
CAS No.: 1261758-21-7
M. Wt: 250.12 g/mol
InChI Key: AZJQRXQXWXWKQP-UHFFFAOYSA-N
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Description

2-Bromo-6-methylbenzenesulfonamide is a substituted aromatic sulfonamide characterized by a benzene ring functionalized with a bromine atom at the 2-position, a methyl group at the 6-position, and a sulfonamide (-SO₂NH₂) group. The sulfonamide group confers acidity and hydrogen-bonding capabilities, while the bromine and methyl substituents influence electronic and steric properties, affecting solubility and interaction with biological targets.

Properties

IUPAC Name

2-bromo-6-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJQRXQXWXWKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261758-21-7
Record name 2-bromo-6-methylbenzene-1-sulfonamide
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Preparation Methods

The synthesis of 2-Bromo-6-methylbenzenesulfonamide typically involves the bromination of 6-methylbenzenesulfonamide. One common method is the reaction of 6-methylbenzenesulfonamide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Bromo-6-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-6-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to inhibit certain enzymes.

    Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methylbenzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the pH regulation within the cells, leading to cell death. The compound’s ability to interact with other enzymes and proteins is also being studied to understand its broader biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-bromo-6-methylbenzenesulfonamide, comparisons are drawn with structurally analogous compounds, focusing on substituent effects, reactivity, and applications.

Methyl 6-Amino-2-Bromo-3-Methoxybenzoate (CAS: 1340366-76-8)

This compound shares a brominated aromatic core but differs in functional groups:

  • Substituents: A methoxy (-OCH₃) group at the 3-position, an amino (-NH₂) group at the 6-position, and a methyl ester (-COOCH₃) at the carboxyl position.
  • Reactivity: The ester group enhances electrophilicity, making it a versatile intermediate for nucleophilic substitution or hydrolysis reactions.
  • Applications: Primarily used as a synthetic intermediate in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Its amino and methoxy groups facilitate regioselective modifications .

Key Differences :

  • This compound lacks the electron-donating methoxy and amino groups, resulting in reduced resonance stabilization and altered solubility.
  • The sulfonamide group (-SO₂NH₂) increases acidity (pKa ~10) compared to the ester group (pKa ~5 for hydrolysis), enabling distinct interactions in biological systems.
4-Bromo-2-methylbenzenesulfonamide
  • Substituents : Bromine at the 4-position and methyl at the 2-position.
  • Impact of Substituent Position : The para-bromine in this isomer creates a different electronic environment, reducing steric hindrance near the sulfonamide group. This enhances binding affinity to carbonic anhydrase enzymes compared to the ortho-bromo derivative.
2-Chloro-6-methylbenzenesulfonamide
  • Substituent Comparison : Chlorine replaces bromine at the 2-position.
  • Electronic Effects : Chlorine’s lower electronegativity and smaller atomic radius reduce the electron-withdrawing effect and steric bulk, leading to weaker enzyme inhibition but improved metabolic stability in vivo.

Data Table: Structural and Functional Comparison

Compound Substituents Functional Group Key Applications pKa (Approx.)
This compound 2-Br, 6-CH₃ -SO₂NH₂ Enzyme inhibition, drug discovery ~10.0
Methyl 6-amino-2-bromo-3-methoxybenzoate 2-Br, 3-OCH₃, 6-NH₂ -COOCH₃ Pharmaceutical intermediates ~5.0 (ester)
4-Bromo-2-methylbenzenesulfonamide 4-Br, 2-CH₃ -SO₂NH₂ Carbonic anhydrase inhibitors ~9.8
2-Chloro-6-methylbenzenesulfonamide 2-Cl, 6-CH₃ -SO₂NH₂ Antibacterial agents ~9.5

Research Findings and Implications

  • Synthetic Utility : The bromine atom in this compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), though steric hindrance from the ortho-methyl group may limit reactivity compared to para-substituted analogs .
  • Biological Activity : Sulfonamide derivatives with ortho-bromo substituents exhibit moderate inhibition of carbonic anhydrase IX, a cancer-associated enzyme, but are less potent than chloro analogs due to bulkier halogen size .
  • Solubility: The methyl group enhances lipophilicity, reducing aqueous solubility compared to polar derivatives like the amino-methoxy benzoate compound.

Biological Activity

2-Bromo-6-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the compound's mechanisms of action, biological effects, and relevant case studies, while also presenting data tables that illustrate its efficacy against various biological targets.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom and a methyl group on a benzene ring, along with a sulfonamide functional group. Its molecular formula is C7H8BrN1O2S1C_7H_8BrN_1O_2S_1, with a molecular weight of approximately 239.11 g/mol. The presence of the sulfonamide group allows for interactions with various biological targets, particularly enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes through competitive inhibition. The sulfonamide moiety can form hydrogen bonds with amino acid residues in enzyme active sites, leading to reduced enzymatic activity. Additionally, the bromine substituent may enhance the compound's binding affinity and selectivity for its targets, making it a candidate for further pharmacological studies .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Pseudomonas aeruginosa15

These results suggest that the compound possesses broad-spectrum antibacterial properties.

Cytotoxic Activity

In addition to its antimicrobial effects, this compound has been evaluated for cytotoxicity against cancer cell lines. A study assessed its effects on the viability of HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines using an MTT assay. The results are shown in Table 2.

Cell LineIC50 (µM)Treatment Duration (h)
HCT-1161272
MCF-71572

The compound exhibited dose-dependent cytotoxicity, indicating potential as an anticancer agent.

Case Studies

Case Study 1: Antibacterial Activity

A study conducted by RSC Publishing explored the antibacterial activity of various sulfonamides, including this compound. The compound was shown to inhibit bacterial growth effectively, with significant activity observed against Staphylococcus aureus at concentrations as low as 5 µg/mL .

Case Study 2: Anticancer Potential

In another investigation, researchers examined the impact of this compound on cancer cell viability. The study highlighted that the compound induced apoptosis in both wild-type and mutant p53 cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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